7-(3,4-DIMETHOXYPHENYL)-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
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Overview
Description
“7-(3,4-DIMETHOXYPHENYL)-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE” is a synthetic organic compound that belongs to the class of octahydroquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3,4-DIMETHOXYPHENYL)-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE” typically involves multi-step organic reactions. A common synthetic route may include:
Condensation Reaction: Starting with the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with a trifluoromethyl-substituted phenyl compound under acidic or basic conditions.
Reduction: The resulting product is then reduced to form the octahydroquinoline core structure.
Oxidation: Finally, selective oxidation is performed to introduce the dione functionality at the 2,5-positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the dione to diols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, octahydroquinoline derivatives have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may be studied for its interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antiviral activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of “7-(3,4-DIMETHOXYPHENYL)-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Octahydroquinoline Derivatives: Compounds with similar core structures but different substituents.
Quinoline Derivatives: Compounds with a quinoline core structure, differing in the degree of hydrogenation and substituents.
Phenyl Substituted Compounds: Compounds with phenyl groups substituted with various functional groups.
Uniqueness
The uniqueness of “7-(3,4-DIMETHOXYPHENYL)-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE” lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3NO4/c1-31-20-8-7-13(11-21(20)32-2)14-9-18-23(19(29)10-14)16(12-22(30)28-18)15-5-3-4-6-17(15)24(25,26)27/h3-8,11,14,16H,9-10,12H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGZNQWPYKTSPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=CC=C4C(F)(F)F)C(=O)C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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